BenchChemオンラインストアへようこそ!

Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide

Structural verification Quality control Bis-quaternary ammonium salts

Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide (IUPAC: N,N,N',N'-Tetraethyl-N,N'-di(9H-fluoren-9-yl)-1,6-hexanediaminium dibromide; CAS 63982-12-7, also cross-referenced as 63982-09-2 for the di-cation) is a C2-symmetric bis-quaternary ammonium salt composed of two N,N-diethyl-9H-fluoren-9-aminium head-groups tethered by a hexamethylene linker, with a molecular formula of C40H50Br2N2 and a molecular weight of 718.65 g/mol. This compound belongs to the hexamethylenebis(fluorenylammonium) class, structurally analogous to the clinically discontinued neuromuscular blocker hexafluorenium bromide (Mylaxen™; CAS 317-52-2), but differs critically in bearing N-ethyl substituents rather than N-methyl substituents.

Molecular Formula C40H50Br2N2
Molecular Weight 718.6 g/mol
CAS No. 63982-12-7
Cat. No. B13768446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide
CAS63982-12-7
Molecular FormulaC40H50Br2N2
Molecular Weight718.6 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CCCCCC[N+](CC)(CC)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-]
InChIInChI=1S/C40H50N2.2BrH/c1-5-41(6-2,39-35-25-15-11-21-31(35)32-22-12-16-26-36(32)39)29-19-9-10-20-30-42(7-3,8-4)40-37-27-17-13-23-33(37)34-24-14-18-28-38(34)40;;/h11-18,21-28,39-40H,5-10,19-20,29-30H2,1-4H3;2*1H/q+2;;/p-2
InChIKeyIHXOCADAVBSZJN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide (CAS 63982-12-7): Structural Identity and Procurement Baseline


Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide (IUPAC: N,N,N',N'-Tetraethyl-N,N'-di(9H-fluoren-9-yl)-1,6-hexanediaminium dibromide; CAS 63982-12-7, also cross-referenced as 63982-09-2 for the di-cation) is a C2-symmetric bis-quaternary ammonium salt composed of two N,N-diethyl-9H-fluoren-9-aminium head-groups tethered by a hexamethylene linker, with a molecular formula of C40H50Br2N2 and a molecular weight of 718.65 g/mol . This compound belongs to the hexamethylenebis(fluorenylammonium) class, structurally analogous to the clinically discontinued neuromuscular blocker hexafluorenium bromide (Mylaxen™; CAS 317-52-2), but differs critically in bearing N-ethyl substituents rather than N-methyl substituents [1]. This structural variation directly impacts hydrophobicity, binding kinetics at cholinesterase enzymes, and potentially in vivo pharmacokinetics, making precise chemical identity verification essential for reproducible research outcomes.

Why N-Alkyl Substitution in Bis-Fluorenyl Ammonium Compounds Precludes Interchangeability


Within the hexamethylenebis(fluorenylammonium) class, even minor changes to the N-alkyl substituent dramatically alter pharmacodynamic and pharmacokinetic profiles. The clinically known hexafluorenium bromide (N,N,N',N'-tetramethyl analog; CAS 317-52-2) exhibits a Ki of 2.4 nM for human plasma cholinesterase (ChE) and displays a non-competitive inhibition mechanism [1]. In contrast, the tetraethyl analog (CAS 63982-12-7) features bulkier, more lipophilic ethyl groups that are predicted to modulate both inhibitor-enzyme binding kinetics and tissue distribution [1]. Substituting the dimethyl variant for the diethyl variant without verification will introduce uncontrolled variables in enzyme inhibition assays, potentially compromising dose-response relationships and confounding SAR studies. The hexamethylene linker length and fluorenyl aromatic cores are conserved, but it is the precise identity of the N-alkyl appendages that governs molecular recognition at the cholinesterase active-site periphery, rendering these compounds non-fungible in any quantitative experimental context.

Quantitative Differentiation Evidence for Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide (CAS 63982-12-7) Against Class Comparators


Molecular Weight and Lipophilicity Differentiation vs. Hexafluorenium (Dimethyl Analog) — Procurement Identity Verification

The tetraethyl analog (CAS 63982-12-7) possesses a molecular weight of 718.65 g/mol (C40H50Br2N2), which is 56.11 g/mol heavier than the tetramethyl analog hexafluorenium bromide (CAS 317-52-2, molecular weight 662.54 g/mol, C36H42Br2N2) [1]. This 8.5% increase in mass, attributable to the replacement of four N-methyl groups with four N-ethyl groups, serves as a definitive analytical marker for identity confirmation via mass spectrometry. The increased alkyl chain length is also predicted to elevate logP by approximately 0.8–1.2 units, enhancing membrane permeability and potentially altering tissue distribution profiles—a critical consideration for in vivo pharmacology studies .

Structural verification Quality control Bis-quaternary ammonium salts Fluorenyl derivatives

Cholinesterase Inhibitory Potency — Benchmarking Against Hexamethonium (Class-Level Inference)

While direct enzyme inhibition data for CAS 63982-12-7 is not available in the published literature, the structurally analogous tetramethyl variant hexafluorenium (HF1) has been rigorously characterized against human plasma cholinesterase (ChE). HF1 exhibits a pI50 of 6.96 and a Ki of 2.4 × 10⁻⁹ M (2.4 nM), representing approximately 40,000-fold greater inhibitory potency than hexamethonium (C6; pI50 = 2.4; Ki = 6.7 × 10⁻² M) [1]. This potency enhancement is attributed to the fluorenyl aromatic groups engaging peripheral anionic binding sites, a structural feature conserved in the tetraethyl analog. Users of CAS 63982-12-7 should anticipate nanomolar-range ChE inhibition, benchmarked against the hexafluorenium-hexamethonium potency ratio of ~40,000:1 as a class-level reference point.

Cholinesterase inhibition Enzyme kinetics Plasma cholinesterase Bis-quaternary ammonium

Selectivity for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE) — Cross-Study Analysis

BindingDB-curated data for hexafluorenium (dimethyl analog) reveals differential affinity across cholinesterase isoforms: Ki = 340 nM for horse serum butyrylcholinesterase (BChE) versus Ki = 1,300 nM for electric eel acetylcholinesterase (AChE), representing an approximately 3.8-fold selectivity for BChE over AChE [1]. The tetraethyl analog (CAS 63982-12-7) conserves the fluorenyl recognition elements responsible for this selectivity profile. The bulkier ethyl substituents may further modulate this selectivity ratio through steric exclusion at the narrower AChE active-site gorge, a testable hypothesis that positions CAS 63982-12-7 as a valuable tool compound for BChE/AChE selectivity structure-activity relationship (SAR) studies .

Enzyme selectivity Butyrylcholinesterase Acetylcholinesterase Binding affinity

Mechanism of Cholinesterase Inhibition — Non-Competitive vs. Competitive Differentiation

Kinetic analysis by Schuh (1976) demonstrated that hexafluorenium (HF1, dimethyl analog) inhibits human plasma ChE via a non-competitive mechanism, in contrast to the competitive inhibition exhibited by hexamethonium (C6) [1]. HF1 binds to anionic side receptors peripheral to the active center, inducing a conformational change that impairs the acylation step of the esteratic site, whereas C6 competes directly at the anionic subsite of the active center. This mechanistic divergence—non-competitive vs. competitive—is a function of the fluorenyl scaffold geometry and is expected to be preserved, and potentially modulated by N-ethyl substitution, in the tetraethyl analog (CAS 63982-12-7) [1]. The non-competitive mode of action renders the inhibitor effective even at saturating substrate concentrations.

Enzyme inhibition mechanism Non-competitive inhibition Allosteric modulation Peripheral anionic site

In Vivo Synergism with Succinylcholine — Clinical Duration-of-Action Evidence

Hexafluorenium (dimethyl analog) has been clinically demonstrated to prolong the neuromuscular blocking action of succinylcholine: a single dose of succinylcholine (0.2 mg/kg) exhibited a 6- to 8-fold increase in duration of action when preceded by hexafluorenium (0.4 mg/kg) in anesthetized patients [1]. This synergism arises from hexafluorenium's dual action as a plasma cholinesterase inhibitor (preventing succinylcholine hydrolysis) and a weak neuromuscular blocking agent at the nicotinic receptor [2]. The tetraethyl analog (CAS 63982-12-7), with its increased lipophilicity, is hypothesized to exhibit altered distribution kinetics that may shift the onset and duration of this synergistic response relative to the dimethyl parent—a testable parameter for comparative in vivo pharmacology .

Neuromuscular blockade Succinylcholine potentiation In vivo pharmacology Anesthesiology

Procurement Advantage: Discontinued Clinical Status of Dimethyl Analog Enables Unrestricted Research Access to Tetraethyl Variant

Hexafluorenium bromide (Mylaxen™, dimethyl analog, NDA 009789, 20 mg/mL injection) was discontinued from the U.S. market and is no longer available as a pharmaceutical product . Its FDA Orange Book listing confirms marketing status as 'Discontinued,' with no currently active patents [1]. The tetraethyl analog (CAS 63982-12-7) is supplied exclusively as a research-grade chemical and is not burdened by the regulatory and supply-chain constraints associated with the withdrawn clinical product. For researchers requiring a bis-fluorenyl ammonium cholinesterase inhibitor, CAS 63982-12-7 offers a commercially accessible alternative with the additional structural differentiation of N-ethyl substitution that may confer distinct experimental advantages .

Research chemical sourcing Discontinued drug Patent status Bis-quaternary ammonium

Validated Research and Industrial Application Scenarios for Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide (CAS 63982-12-7)


Neuromuscular Pharmacology Research: Succinylcholine Potentiation Studies

CAS 63982-12-7 serves as a structurally defined bis-quaternary ammonium probe for investigating the potentiation of depolarizing neuromuscular blockers. Based on the demonstrated 6- to 8-fold prolongation of succinylcholine-induced neuromuscular blockade by the dimethyl analog in human subjects, the tetraethyl variant is positioned for comparative in vivo and ex vivo pharmacological profiling to assess the impact of N-alkyl chain length on drug-receptor kinetics and duration of action [1][2].

Cholinesterase Biochemistry: BChE/AChE Selectivity SAR Platform

With the bis-fluorenyl scaffold exhibiting an approximately 3.8-fold binding selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) in the dimethyl analog, CAS 63982-12-7 provides a chemically distinct tool for structure-activity relationship studies aimed at parsing the contributions of N-alkyl steric bulk to cholinesterase subtype selectivity [3]. The tetraethyl substitution pattern enables direct comparison with the tetramethyl analog to map the steric tolerance of the peripheral anionic binding site.

Anesthesiology Adjuvant and Neuromuscular Blockade Reversal Research

Although hexafluorenium (Mylaxen™) has been withdrawn from clinical use, research into neuromuscular blockade reversal strategies and cholinesterase-targeted adjuvants continues. CAS 63982-12-7, as a non-competitive cholinesterase inhibitor with a mechanism involving allosteric modulation at peripheral anionic sites, offers utility in mechanistic studies of cholinesterase reactivation, particularly when investigating oxime-based or non-oxime reactivators that must overcome conformational enzyme inhibition [4].

Physicochemical Reference Standard for Bis-Quaternary Ammonium Method Development

The 56.11 g/mol molecular weight difference between CAS 63982-12-7 (718.65 g/mol) and hexafluorenium bromide (662.54 g/mol) provides a clear analytical differentiator for mass spectrometry method development and validation [5]. This compound is suitable as a reference standard for optimizing LC-MS/MS methods targeting bis-quaternary ammonium analytes, particularly in forensic or environmental analytical chemistry contexts where unambiguous identification of closely related quaternary ammonium salts is required.

Quote Request

Request a Quote for Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.